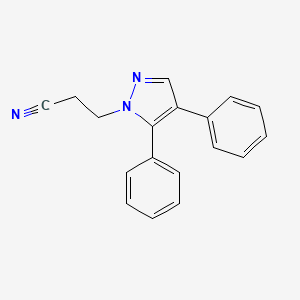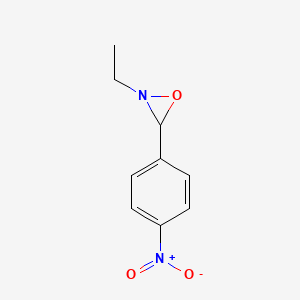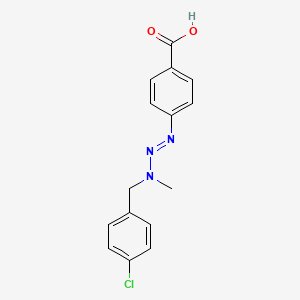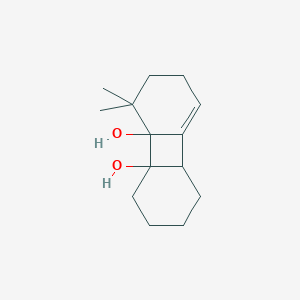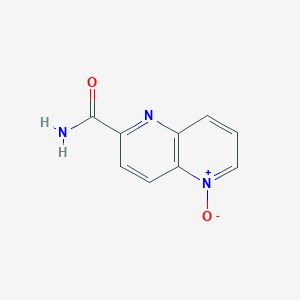
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- is a titanium-based compound that is used as a coupling agent in various industrial applications. This compound is known for its ability to enhance the adhesion between inorganic materials and organic polymers, making it valuable in the production of composites and coatings .
Preparation Methods
The synthesis of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- involves the reaction of titanium tetrachloride with isooctadecanoic acid, 2-methyl-2-propenoic acid, and 2-propanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity reagents and precise temperature control to achieve consistent quality .
Chemical Reactions Analysis
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, which is a common product in many industrial processes.
Substitution: It can undergo substitution reactions with other organic acids or alcohols, leading to the formation of different titanium esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form titanium hydroxide and the corresponding organic acids.
Common reagents used in these reactions include oxidizing agents, organic acids, and alcohols. The major products formed from these reactions are titanium dioxide, titanium esters, and titanium hydroxide .
Scientific Research Applications
Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers in composite materials.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Research is being conducted on its use in medical implants and prosthetics due to its biocompatibility and ability to enhance the adhesion of coatings to metal surfaces.
Mechanism of Action
The mechanism of action of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- involves its ability to form strong chemical bonds with both inorganic and organic materials. This is achieved through the coordination of the titanium center with oxygen atoms from the organic acids and alcohols. The resulting complex enhances the adhesion between different materials, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds to Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- include:
Titanium, tris(isooctadecanoato-kappaO)(2-propanolato)-: This compound has similar properties but differs in the number of isooctadecanoato groups attached to the titanium center.
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)-: This compound uses dodecylbenzenesulfonato groups instead of isooctadecanoato groups, resulting in different surface properties and applications.
The uniqueness of Titanium, bis(isooctadecanoato-kappaO)(2-methyl-2-propenoato-kappaO)(2-propanolato)- lies in its specific combination of organic groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
68443-75-4 |
|---|---|
Molecular Formula |
C43H82O7Ti |
Molecular Weight |
759.0 g/mol |
IUPAC Name |
16-methylheptadecanoate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C18H36O2.C4H6O2.C3H7O.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4(5)6;1-3(2)4;/h2*17H,3-16H2,1-2H3,(H,19,20);1H2,2H3,(H,5,6);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
IFGPFRMOMCRJOO-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


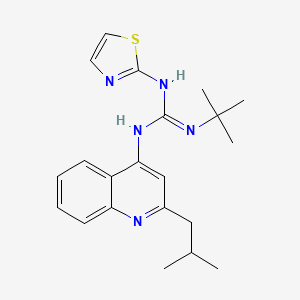
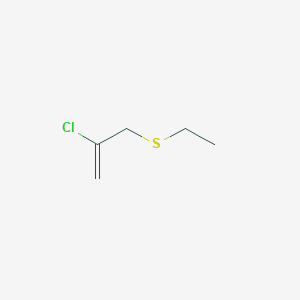
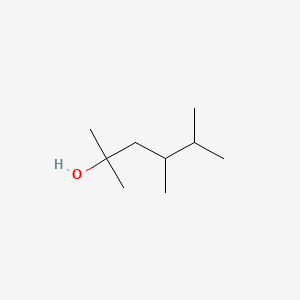
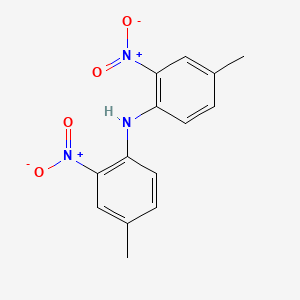
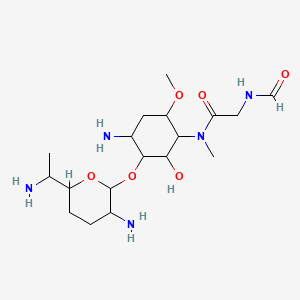
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
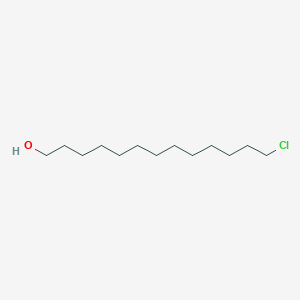
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
